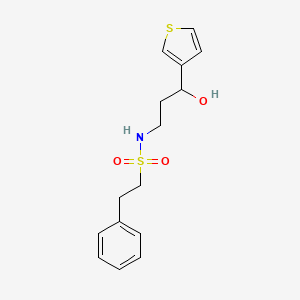

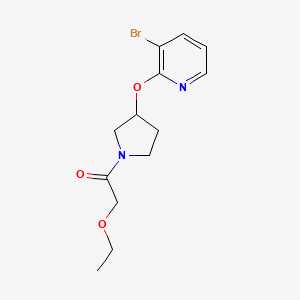

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” is a chemical compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be analyzed using its structure data file, which can be imported to most chemistry software for further analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be analyzed using its structure data file .Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

The synthesis and biochemical evaluation of sulfonamides, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide, have been a significant area of research. Studies have focused on the synthesis of these compounds to identify their inhibitory effects on specific enzymes, such as kynurenine 3-hydroxylase. These enzymes play critical roles in physiological and pathological conditions, including the regulation of neurotransmitter levels and the response to neuronal injury. For instance, Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Antiviral Applications

Sulfonamides, including derivatives of this compound, have been explored for their potential anticancer and antiviral applications. The design and synthesis of these compounds aim to evaluate their effectiveness against specific cancer cell lines and viral enzymes, providing a basis for the development of new therapeutic agents. For example, Küçükgüzel et al. (2013) synthesized a series of novel sulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the multifaceted therapeutic potential of these compounds (Küçükgüzel et al., 2013).

Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase by sulfonamide derivatives, including this compound, has been extensively studied due to its implications in treating conditions like glaucoma. These inhibitors show strong affinities towards isozymes of carbonic anhydrase, offering a therapeutic strategy for lowering intraocular pressure in glaucoma patients. Casini et al. (2002) synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, demonstrating potent intraocular pressure-lowering properties (Casini et al., 2002).

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7,10,12,15-17H,6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFWZYZORPNMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2534422.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2534426.png)

![N-(4-fluorobenzyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2534429.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)

![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2534440.png)